(4-Bromo-2,3,6-trifluorophenyl)methanol
Overview
Description
(4-Bromo-2,3,6-trifluorophenyl)methanol is an organic compound with the molecular formula C7H4BrF3O and a molecular weight of 241.01 g/mol . This compound is characterized by the presence of a bromine atom and three fluorine atoms attached to a phenyl ring, along with a hydroxymethyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of (4-Bromo-2,3,6-trifluorophenyl)methanol typically involves the reaction of 4-bromo-2,3,6-trifluorobenzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions to yield the desired alcohol.
Industrial production methods may involve more scalable processes, including the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
(4-Bromo-2,3,6-trifluorophenyl)methanol undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Bromo-2,3,6-trifluorophenyl)methanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4-Bromo-2,3,6-trifluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets . The hydroxymethyl group can participate in hydrogen bonding and other interactions, further influencing its activity and effects.
Comparison with Similar Compounds
(4-Bromo-2,3,6-trifluorophenyl)methanol can be compared with other similar compounds, such as:
4-Bromo-2,3,5,6-tetrafluorobenzyl bromide: This compound has a similar structure but with an additional fluorine atom, which can affect its reactivity and applications.
4-Bromo-2,3,5,6-tetrafluorobenzoic acid: This compound has a carboxylic acid group instead of a hydroxymethyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(4-bromo-2,3,6-trifluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-4-1-5(9)3(2-12)6(10)7(4)11/h1,12H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGOKVYRNUALRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378446 | |
Record name | (4-bromo-2,3,6-trifluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252004-34-5 | |
Record name | (4-bromo-2,3,6-trifluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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